molecular formula C13H12N6O2 B11066309 4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol

4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol

Cat. No.: B11066309
M. Wt: 284.27 g/mol
InChI Key: KEVPLRTUVOMMSG-VGOFMYFVSA-N
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Description

2,4-DIHYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the starting hydrazine and aldehyde.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DIHYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIHYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of dihydroxybenzaldehyde and triazolopyridazine moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

4-[(E)-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H12N6O2/c1-8-15-17-13-5-4-12(18-19(8)13)16-14-7-9-2-3-10(20)6-11(9)21/h2-7,20-21H,1H3,(H,16,18)/b14-7+

InChI Key

KEVPLRTUVOMMSG-VGOFMYFVSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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